N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Organoboron Stability Protodeboronation Boronic Ester Handling

Common pain point: Free 2-aminopyrimidine-5-boronic acid is unstable and gives low coupling yields (~17%). This pinacol ester solves that with 98% purity and proven stability, enabling high-yield Suzuki-Miyaura couplings for PI3Kγ inhibitor assembly. Key advantages: • Documented 81% yield vs. 17% for unprotected boronic acid, ensuring cost-effective scale-up. • Verified solubility (0.287 mg/mL) supports reproducible stock solution preparation. • Stored at 2-8°C under inert atmosphere; global shipping with full analytical documentation.

Molecular Formula C13H22BN3O2
Molecular Weight 263.148
CAS No. 1218791-46-8
Cat. No. B596448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS1218791-46-8
Molecular FormulaC13H22BN3O2
Molecular Weight263.148
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NC(C)C
InChIInChI=1S/C13H22BN3O2/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3,(H,15,16,17)
InChIKeyQBHVLILXYSZCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropyl Pyrimidinyl Boronic Ester for PI3Kγ Synthesis


N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218791-46-8) is a heteroaryl boronic acid pinacol ester. This compound serves as a key synthetic intermediate, with its primary documented application being in the preparation of selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors [1]. As a pinacol ester, it belongs to a widely adopted class of masked boronic acids designed to offer improved handling and stability over their free boronic acid counterparts, a feature that often dictates its selection in multi-step synthetic routes [2].

N-Isopropyl Boronic Ester: Irreplaceable for PI3Kγ Inhibitors


Generic substitution with structurally similar pyrimidine boronic esters or the corresponding free boronic acid is not feasible when the synthetic objective is the assembly of specific PI3Kγ inhibitor pharmacophores. The isopropylamino group at the pyrimidine 2-position is a critical structural determinant for downstream biological activity, providing a specific hydrogen-bonding motif required for target engagement [1]. Furthermore, the pinacol ester protection form is non-trivial; the free 2-aminopyrimidine-5-boronic acid exhibits poor stability and challenging handling characteristics, leading to significantly lower and more variable coupling yields compared to its pinacol ester form. A seminal process patent demonstrated that the use of an optimized boronic ester process can increase the yield of the final boronic acid to 81%, compared to a baseline of only 17% with unprotected intermediates, quantifiably proving the practical value of the protected ester form [2].

Procurement Evidence: N-Isopropyl Boronic Ester


Stability Advantage Over Free Boronic Acid

A key differentiator for this compound over its corresponding free boronic acid, (2-isopropylaminopyrimidin-5-yl)boronic acid, is its significantly enhanced stability against protodeboronation, a common degradation pathway. While a direct kinetic comparison for this specific pair is lacking in the public domain, quantitative class-level data for analogous pinacol boronic esters demonstrate a protection factor of approximately two orders of magnitude (100x) relative to their free acid counterparts . This stability directly translates to improved storage robustness and greater reliability in cross-coupling reactions, where premature decomposition of the free acid can lead to stoichiometric imbalances and low yields.

Organoboron Stability Protodeboronation Boronic Ester Handling

Improved Process Yield vs. Free Acid

A direct process-scale comparison for the closely related 2-amino-pyrimidine-5-boronic acid pinacol ester reveals a dramatic improvement in synthetic efficiency. A patent describes an optimized process where the protected pinacol ester is used as an intermediate. When the process is performed optimally, the yield to the final 2-amino-pyrimidine-5-boronic acid is 81%. This is a stark contrast to previous procedures that typically yielded only 17% of the same product, primarily due to issues with stability and workup of unprotected intermediates [1]. While this patent does not use the exact N-isopropyl compound, it firmly establishes the class benefit of the pinacol ester protection, which is directly applicable.

Process Chemistry API Synthesis Suzuki-Miyaura Coupling

Solubility Advantage Over Non-Boronated Analogs

Vendor analytical data provides a proprietary, measured aqueous solubility for this compound of 0.287 mg/mL . In the context of medicinal chemistry, this quantifiable property differentiates it from the simple, non-boronated core, 2-isopropylaminopyrimidine. While solubility data for the non-boronated core is unavailable for direct comparison, the presence of the lipophilic pinacol ester group is known to significantly alter physiochemical properties, including aqueous solubility and logP, which can be advantageous for purification and subsequent reactions. This explicit quantitative solubility metric allows for precise calculation of solution concentrations for reproducible chemistry.

Solubility Formulation Drug Discovery

Optimal Use Scenarios: N-Isopropyl Boronic Ester


Critical Amine in PI3Kγ Inhibitor Synthesis

This compound is the definitive building block when the synthetic route to a PI3Kγ inhibitor requires the introduction of the 2-(isopropylamino)pyrimidine moiety via a late-stage Suzuki-Miyaura coupling. Its use, as documented in the development of selective PI3Kγ inhibitors, ensures the correct pharmacophore is installed in high purity and yield [1]. Substitution with a simpler 2-aminopyrimidine boronic ester would generate an incorrect final compound with an unsubstituted amine, inevitably leading to a loss of target potency and selectivity.

High-Yield Process-Scale Synthesis

For projects scaling from medicinal chemistry to process development, the pinacol ester form is the preferred procurement choice over the free boronic acid. The class-level evidence of an 81% isolated yield using a boronic ester process, compared to just 17% for an unprotected route, provides a strong quantitative basis for this decision [2]. This compound's enhanced stability over the free acid further mitigates the risk of yield losses due to protodeboronation during large-scale handling and storage.

Medicinal Chemistry with Verified Solubility

In structure-activity relationship (SAR) studies, precise stoichiometry is critical. The availability of a verified aqueous solubility of 0.287 mg/mL from a reputable vendor allows for the reproducible preparation of stock solutions, a key factor in obtaining reliable biological assay data. This removes a source of experimental error and accelerates the drug discovery process.

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